molecular formula C8H4F3N3O2 B8011381 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No.: B8011381
M. Wt: 231.13 g/mol
InChI Key: WPSPWUWLLLVRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a nitrogen-containing heterocyclic compound It is characterized by the presence of a trifluoromethyl group attached to a triazolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . The reaction is carried out under controlled conditions to ensure the formation of the desired triazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced techniques to ensure high yield and purity. For instance, the use of triethylamine in dichloromethane as a solvent, followed by the addition of isocyanates, has been reported . These methods are optimized for scalability and efficiency, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetimidoyl chlorides, and benzene-1,3,5-triyl triformate . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of the compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted triazolo-pyridine compounds.

Scientific Research Applications

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a triazolo-pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)4-2-1-3-5-12-13-6(7(15)16)14(4)5/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSPWUWLLLVRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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